An In-Depth Technical Guide to the Chemical Structure of 7-Xylosyltaxol
An In-Depth Technical Guide to the Chemical Structure of 7-Xylosyltaxol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Xylosyltaxol is a derivative of the highly successful anticancer agent Paclitaxel (Taxol). As a member of the taxane family, its chemical architecture is of significant interest to medicinal chemists and pharmacologists. The addition of a xylose sugar moiety to the core taxane structure can influence its pharmacological properties, including solubility, stability, and interaction with biological targets. This guide provides a detailed examination of the chemical structure of 7-Xylosyltaxol, breaking down its constituent parts and illustrating their connectivity.
Core Chemical Structure
The definitive chemical structure of 7-Xylosyltaxol is established through its IUPAC name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate.[1] This complex nomenclature describes a molecule comprising three main components: the taxane core, a C-13 side chain, and a xylosyl group at the C-7 position.
The Taxane Core
The foundation of 7-Xylosyltaxol is the intricate tetracyclic diterpenoid skeleton of paclitaxel.[2][3][4] This core is characterized by a unique 6-8-6-4 fused ring system, which creates a complex and rigid three-dimensional structure.[4] Key features of the taxane core in 7-Xylosyltaxol include:
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A central eight-membered ring which imparts conformational rigidity to the molecule.
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An oxetane ring , a four-membered ether ring, which is crucial for its biological activity.
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Multiple stereocenters , contributing to the molecule's specific spatial arrangement.[5]
The C-13 Side Chain
Attached to the C-13 position of the taxane core is an N-benzoylphenylisoserine side chain. This side chain is known to be essential for the potent cytotoxic activity of paclitaxel and its derivatives.[3] It contributes significantly to the molecule's ability to bind to and stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
The 7-Xylosyl Moiety
The defining feature of 7-Xylosyltaxol is the presence of a xylose sugar attached to the C-7 position of the taxane core. The IUPAC name specifies a (2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl group, which corresponds to β-D-xylopyranose. This sugar is linked to the hydroxyl group at the C-7 position of the paclitaxel core via a glycosidic bond. The "7β-Xylosyl" designation indicates the stereochemistry of this linkage.[6]
The glycosylation at the C-7 position can alter the physicochemical properties of the parent paclitaxel molecule. It is often explored as a strategy to improve water solubility and potentially modify the drug's pharmacokinetic profile.[7]
Molecular Visualization
To provide a clearer understanding of the molecular architecture, the following diagram illustrates the key components of 7-Xylosyltaxol and their connectivity.
Physicochemical Properties
The addition of the hydrophilic xylose group to the otherwise lipophilic paclitaxel structure is expected to increase its aqueous solubility. This modification is a key area of research in the development of taxane-based drugs to overcome formulation challenges associated with the poor water solubility of paclitaxel.[7]
| Property | Value | Source |
| Molecular Formula | C52H59NO18 | [1] |
| Molecular Weight | 986.0 g/mol | [1] |
| CAS Number | 90332-66-4 | [1] |
Synthesis and Characterization: A Note on Available Data
While the chemical structure of 7-Xylosyltaxol is well-defined, detailed and publicly available experimental protocols for its specific synthesis, purification, and full characterization (including NMR and mass spectrometry data) are not extensively reported in the scientific literature. The synthesis of such a complex molecule would likely involve a multi-step process with a focus on the selective glycosylation of the C-7 hydroxyl group of paclitaxel. This would necessitate the protection of other reactive hydroxyl groups on the paclitaxel molecule to ensure the desired regioselectivity of the xylosylation reaction.
The closely related compound, 7-Xylosyl-10-deacetyltaxol, is more frequently mentioned in the literature, often as a precursor in the semi-synthesis of paclitaxel.[8][9] This suggests that 7-Xylosyltaxol may be an intermediate or a less common derivative in the broader landscape of taxane chemistry.
Biological Significance and Therapeutic Potential
As a derivative of paclitaxel, 7-Xylosyltaxol is presumed to exert its anticancer effects through a similar mechanism: the stabilization of microtubules, leading to disruption of mitotic spindle formation and ultimately, apoptosis.[10] The primary rationale for the synthesis of glycosylated taxanes like 7-Xylosyltaxol is to improve the parent drug's pharmacological properties. Enhanced water solubility could lead to improved bioavailability and potentially novel formulation strategies, reducing the need for excipients that can cause adverse effects.
Further research is required to fully elucidate the in-vitro and in-vivo efficacy, toxicity profile, and pharmacokinetic parameters of 7-Xylosyltaxol compared to paclitaxel and other taxane derivatives.
Conclusion
7-Xylosyltaxol represents a chemically interesting modification of the paclitaxel scaffold. Its structure, characterized by the attachment of a xylose sugar to the C-7 position of the taxane core, holds the potential for improved pharmaceutical properties. While its definitive structure is known, a comprehensive understanding of its synthesis and biological activity awaits more detailed investigation and publication in the scientific literature. This guide provides a foundational understanding of the molecular architecture of 7-Xylosyltaxol for professionals in the field of drug discovery and development.
References
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Paclitaxel. In: Wikipedia. ; 2024. Accessed January 29, 2024. [Link]
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Chemical structure of paclitaxel. Paclitaxel consist of taxane ring... - ResearchGate. Accessed January 29, 2024. [Link]
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Strategies and Lessons Learned from Total Synthesis of Taxol. PubMed. Published April 26, 2023. Accessed January 29, 2024. [Link]
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The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. NIH. Accessed January 29, 2024. [Link]
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7-Xylosyltaxol | C52H59NO18 | CID 11094265. PubChem. Accessed January 29, 2024. [Link]
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Structural Biochemistry/Paclitaxel. In: Wikibooks, open books for an open world. ; 2022. Accessed January 29, 2024. [Link]
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